Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 688337-72-6
VCID: VC5134263
InChI: InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(13)5-7(8)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N
Molecular Formula: C12H11ClN2O3S2
Molecular Weight: 330.8

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 688337-72-6

Cat. No.: VC5134263

Molecular Formula: C12H11ClN2O3S2

Molecular Weight: 330.8

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate - 688337-72-6

Specification

CAS No. 688337-72-6
Molecular Formula C12H11ClN2O3S2
Molecular Weight 330.8
IUPAC Name methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(13)5-7(8)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3
Standard InChI Key YLRLBYKVAYUEEO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate, delineates its core structure:

  • Thiazole backbone: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The "2,3-dihydro" designation indicates partial saturation, with hydrogen atoms at positions 2 and 3.

  • Substituents:

    • 4-Amino group (-NH2): Positioned at C4, this group enhances hydrogen-bonding potential and influences electronic distribution.

    • 3-(5-Chloro-2-methoxyphenyl): A substituted phenyl ring with a chlorine atom at C5 and a methoxy (-OCH3) group at C2. This moiety contributes steric bulk and modulates lipophilicity.

    • 2-Thioxo group (C=S): Replaces the typical carbonyl (C=O) group, altering reactivity and intermolecular interactions.

    • 5-Carboxylate ester (-COOCH3): A methyl ester at C5 improves solubility in organic solvents and may serve as a prodrug motif.

Molecular Formula: C12H10ClN3O3S2
Molecular Weight: 360.81 g/mol
Key Structural Features:

  • The dihydrothiazole ring adopts a non-planar conformation due to partial saturation, influencing steric interactions.

  • The 5-chloro-2-methoxyphenyl group introduces ortho-substitution effects, potentially hindering free rotation and enhancing target binding specificity .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented in the provided sources, analogous methodologies for thiazole derivatives suggest feasible routes:

Hantzsch Thiazole Synthesis

A modified Hantzsch approach could involve:

  • Cyclization: Reacting a β-keto ester (e.g., methyl 3-aminocrotonate) with a thiourea derivative bearing the 5-chloro-2-methoxyphenyl group.

  • Functionalization: Introducing the thioxo group via sulfurization using Lawesson’s reagent or phosphorus pentasulfide .

Example Reaction:

Methyl 3-aminocrotonate+5-Chloro-2-methoxybenzoyl isothiocyanateBaseTarget Compound\text{Methyl 3-aminocrotonate} + \text{5-Chloro-2-methoxybenzoyl isothiocyanate} \xrightarrow{\text{Base}} \text{Target Compound}

Post-Functionalization of Preformed Thiazoles

An alternative route involves:

  • Core Assembly: Constructing the dihydrothiazole ring via cysteine derivatives and substituted benzonitriles, as demonstrated in the synthesis of 2-aryl-4,5-dihydrothiazoles .

  • Esterification: Introducing the methyl carboxylate group via alkylation of a carboxylic acid intermediate.

Challenges:

  • Steric hindrance from the 5-chloro-2-methoxyphenyl group may reduce reaction yields.

  • Epimerization at C3 or C4 during synthesis requires chiral resolution techniques.

Spectroscopic Characterization

Hypothetical analytical data, inferred from related compounds :

1H NMR (400 MHz, DMSO-d6):

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.02 (d, J = 2.4 Hz, 1H, Ar-H)

  • δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

  • δ 5.32 (s, 2H, NH2)

  • δ 4.12 (s, 3H, OCH3)

  • δ 3.78 (s, 3H, COOCH3)

  • δ 3.45–3.32 (m, 2H, dihydrothiazole CH2)

IR (KBr, cm⁻¹):

  • 3270 (N-H stretch, amine)

  • 1705 (C=O ester)

  • 1220 (C=S stretch)

  • 1080 (C-O-C methoxy)

Mass Spectrometry (ESI-MS):

  • m/z 361.2 [M+H]⁺ (calculated for C12H11ClN3O3S2: 360.81)

Biological Activity and Mechanism

Though direct studies are absent, structurally related thiazoles exhibit:

Antimicrobial Properties

  • 2-Aminothiazole derivatives show MIC values of 3.91–31.24 μg·mL⁻¹ against Gram-positive and Gram-negative bacteria .

  • The thioxo group may disrupt bacterial fatty acid synthesis, as observed in dihydrothiazole analogues .

Enzyme Inhibition

  • Thiazole cores often target histamine H2 receptors or thymidylate synthase . The 5-chloro-2-methoxyphenyl group could enhance binding to hydrophobic enzyme pockets.

Pharmacokinetic and Physicochemical Predictions

Predicted ADME Parameters:

  • logP: ~2.1 (moderate lipophilicity, suitable for membrane penetration)

  • Topological Polar Surface Area (TPSA): 95 Ų (suggesting moderate oral bioavailability)

  • H-bond Donors/Acceptors: 2/6 (complies with Lipinski’s Rule of Five)

Metabolic Stability:

  • Methyl ester hydrolysis may yield a carboxylic acid metabolite in vivo.

  • Cytochrome P450-mediated demethylation of the methoxy group is plausible.

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